molecular formula C16H16O4 B8495637 4-Benzyloxy-2-methoxyphenylacetic acid

4-Benzyloxy-2-methoxyphenylacetic acid

Cat. No. B8495637
M. Wt: 272.29 g/mol
InChI Key: VPPKBCIMOBRVLG-UHFFFAOYSA-N
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Patent
US09018224B2

Procedure details

A solution of tert-butyl [4-(benzyloxy)-2-methoxyphenyl]acetate (2.2 g, 6.70 mmol) in DCM (10 ml) was treated with TFA (10.3 ml, 134 mmol) and the mixture stirred at RT for 30 min. The volatiles were removed in vacuo to afford the title compound. LC/MS (m/z): 273 (M+H)+.
Name
tert-butyl [4-(benzyloxy)-2-methoxyphenyl]acetate
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
10.3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([O:18]C(C)(C)C)=[O:17])=[C:11]([O:23][CH3:24])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[C:11]([O:23][CH3:24])[CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
tert-butyl [4-(benzyloxy)-2-methoxyphenyl]acetate
Quantity
2.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)CC(=O)OC(C)(C)C)OC
Name
Quantity
10.3 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)CC(=O)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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